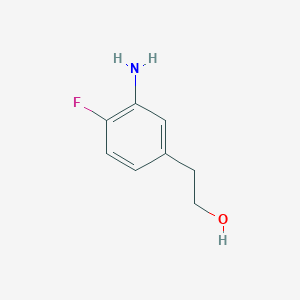
1-(4-Nitrobenzofuran-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Nitrobenzofuran-2-yl)ethanone is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring The nitro group at the 4-position of the benzofuran ring and the ethanone group at the 2-position make this compound unique
Preparation Methods
The synthesis of 1-(4-Nitrobenzofuran-2-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-nitrophenol and 2-bromoacetophenone.
Formation of Benzofuran Ring: The 4-nitrophenol undergoes a cyclization reaction with 2-bromoacetophenone in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). This reaction forms the benzofuran ring with a nitro group at the 4-position.
Introduction of Ethanone Group: The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride to introduce the ethanone group at the 2-position of the benzofuran ring.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction time.
Chemical Reactions Analysis
1-(4-Nitrobenzofuran-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzofuran ring, allowing for the introduction of various substituents. Common reagents include halogens, sulfonyl chlorides, and alkylating agents.
Condensation: The ethanone group can participate in condensation reactions with hydrazines or amines to form hydrazones or imines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-(4-aminobenzofuran-2-yl)ethanone, while oxidation of the ethanone group forms 1-(4-nitrobenzofuran-2-yl)acetic acid.
Scientific Research Applications
1-(4-Nitrobenzofuran-2-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation. It is also investigated for its antimicrobial and antiviral properties.
Material Science: Benzofuran derivatives, including this compound, are used in the development of organic semiconductors and light-emitting diodes (LEDs) due to their unique electronic properties.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It serves as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Nitrobenzofuran-2-yl)ethanone involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes involved in cell proliferation, such as kinases and proteases, by binding to their active sites.
DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death.
Reactive Oxygen Species (ROS) Generation: The nitro group can undergo redox cycling, generating reactive oxygen species that induce oxidative stress and damage cellular components.
Comparison with Similar Compounds
1-(4-Nitrobenzofuran-2-yl)ethanone can be compared with other benzofuran derivatives:
1-(2-Benzofuranyl)ethanone: Lacks the nitro group, resulting in different biological activities and reactivity.
2-Acetylbenzofuran: Similar structure but without the nitro group, used in different applications such as flavoring agents and fragrances.
1-(4-Aminobenzofuran-2-yl)ethanone:
The presence of the nitro group in this compound enhances its electron-withdrawing properties, making it more reactive in electrophilic aromatic substitution reactions and providing unique biological activities compared to its analogs.
Properties
Molecular Formula |
C10H7NO4 |
|---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
1-(4-nitro-1-benzofuran-2-yl)ethanone |
InChI |
InChI=1S/C10H7NO4/c1-6(12)10-5-7-8(11(13)14)3-2-4-9(7)15-10/h2-5H,1H3 |
InChI Key |
HETUNUGWGJRLRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=CC=C2O1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-Ethyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13150321.png)






